N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Dihydrofolate reductase (DHFR) inhibition Anticancer Enzyme inhibition assay

N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 954065-08-8) is a synthetic small molecule (MW 404.49, formula C22H20N4O2S) built on the thiazolo[4,5-d]pyridazinone fused heterocyclic core. This scaffold has been validated in peer-reviewed studies as a pharmacophore for dihydrofolate reductase (DHFR) inhibition and antitumor activity, with select analogues achieving DHFR IC50 values as low as 0.05-0.06 µM.

Molecular Formula C22H20N4O2S
Molecular Weight 404.49
CAS No. 954065-08-8
Cat. No. B2805657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS954065-08-8
Molecular FormulaC22H20N4O2S
Molecular Weight404.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C22H20N4O2S/c1-14-8-10-17(11-9-14)19-21-20(24-15(2)29-21)22(28)26(25-19)13-18(27)23-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,27)
InChIKeyYGQVBNNONIGWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 954065-08-8): Core Structural and Chemoinformatic Baseline for the Thiazolo[4,5-d]pyridazinone Acetamide Series


N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 954065-08-8) is a synthetic small molecule (MW 404.49, formula C22H20N4O2S) built on the thiazolo[4,5-d]pyridazinone fused heterocyclic core [1]. This scaffold has been validated in peer-reviewed studies as a pharmacophore for dihydrofolate reductase (DHFR) inhibition and antitumor activity, with select analogues achieving DHFR IC50 values as low as 0.05-0.06 µM [2][3]. The compound features a 2-methyl substituent on the thiazole ring, a p-tolyl group at position 7, and an N-benzyl-acetamide side chain at position 5 — a combination that produces a predicted logP (XLogP3-AA) of approximately 3.3 and a topological polar surface area of 103 Ų, placing it in favorable oral drug-like chemical space [1]. While the compound itself has not appeared in published pharmacological studies, its structural architecture positions it as a strategic analog for structure-activity relationship (SAR) exploration within the broader DHFR-inhibitor and antimicrobial thiazolo[4,5-d]pyridazine chemotypes.

1
Scaffold-based DHFR inhibitor SAR exploration
Core validated in peer-reviewed DHFR studies; supports class-level activity inference
2
Synthetic analog for antimicrobial chemotype diversification
Thiazolo core distinct from isoxazolo congeners; supports scaffold-hopping libraries
3
Computational chemistry and docking validation ligand
ZINC-listed 3D structure; no known ChEMBL annotations; suitable as blank-slate probe

Why Generic Substitution of Thiazolo[4,5-d]pyridazinone Acetamides (Including CAS 954065-08-8) Is Scientifically Unjustified


Within the thiazolo[4,5-d]pyridazinone acetamide class, minor structural perturbations at positions 2, 5, and 7 of the core generate dramatic shifts in biological activity that preclude generic interchange [1][2]. Published SAR data on close congeners demonstrates that replacement of the p-tolyl group at C7 with 4-chlorophenyl, or alteration of the N-benzyl acetamide side chain to N-(3-fluorophenyl) or N-(furan-2-ylmethyl), can completely ablate or invert target binding profiles [1]. Molecular modeling studies reveal that the N1-nitrogen of the pyridazine ring and the carbonyl group participate in essential hydrogen-bonding networks with DHFR active-site residues (Glu30, Arg22, Phe31), and the C7 aryl substituent deeply influences π-π stacking geometry [2]. Therefore, interchanging N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide with structurally similar analogs — even those sharing the same core — carries quantifiable risk of loss of on-target engagement without confirmatory head-to-head biochemical data. The sections below provide the limited but critical evidence base for differentiating this specific compound from its nearest commercially available analogs.

C7 Aryl Replacement
p-Tolyl to 4-chlorophenyl shift may invert DHFR binding; π-stacking geometry with Phe31 is substituent-dependent.
N5 Side-Chain Alteration
N-Benzyl to N-(3-fluorophenyl) or furan-2-ylmethyl modifications can ablate target engagement in close congeners.
Scaffold Interchange
Thiazolo[4,5-d]pyridazine and isoxazolo[4,5-d]pyridazine cores show divergent antimicrobial profiles; antimicrobial screening context may not transfer.

Quantitative Differentiation Evidence for N-Benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 954065-08-8)


DHFR Inhibitory Potential: Scaffold Validation vs. Unsubstituted Core Baselines

Direct DHFR IC50 data for N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is not available in the public domain. However, its core scaffold has been rigorously characterized: the most potent bicyclic thiazolo[4,5-d]pyridazine congener (compound 18) in the 2018 Ewida et al. study exhibited a DHFR IC50 of 0.05 µM, comparable to the lead tricyclic analogue (IC50 0.06 µM) [1]. The target compound retains all key pharmacophoric elements identified computationally — the N1 pyridazine nitrogen (hydrogen bonding to Glu30), the C4 carbonyl, and an aryl group at C7 capable of π-cation interaction — and the C7 p-tolyl group provides an electron-donating methyl substituent absent in the unsubstituted or 4-chlorophenyl analogues, which may favorably modulate π-stacking with Phe31 [1]. Absent confirmatory assay data, this remains a class-level inference.

DHFR Inhibition
Class-level inference
No direct assay data
Bicyclic 18 IC50 0.05 µM
Tricyclic 43 IC50 0.06 µM
Scaffold pharmacophore retention supports projected DHFR binding potential.
Data to verify; recombinant human DHFR assay context.
Dihydrofolate reductase (DHFR) inhibition Anticancer Enzyme inhibition assay

Antitumor Cytotoxicity: Class-Level Activity Against Breast Cancer and Melanoma Lines

While no tumor cell line data exist for the target compound, the thiazolo[4,5-d]pyridazine chemotype has demonstrated direct cytotoxic activity. The lead DHFR inhibitor compound 26 from the 2017 series showed an IC50 of 0.8 µM against the triple-negative breast cancer line HS 578T, inducing cell cycle arrest and apoptosis [1]. Compound 43 from the 2018 expanded series exhibited IC50 values of 0.32 µM (OVCAR-3 ovarian) and 0.46 µM (MDA-MB-435 melanoma) [2]. By retaining the 2-methyl and C7-aryl substitution pattern conserved in active analogues, the target compound maintains the core topology associated with cellular activity. The N-benzyl acetamide side chain introduces additional π-stacking potential not present in simpler acetamide derivatives.

Antitumor Cytotoxicity
Class-level inference
No direct cell line data
Cpd 26 (HS 578T) IC50 0.8 µM
Cpd 43 (OVCAR-3) IC50 0.32 µM
Cpd 43 (MDA-MB-435) IC50 0.46 µM
Reported cell-model response context; supports cytotoxicity endpoint review.
MTT assay, 48–72 h; class-level scaffold validation only.
Antitumor cytotoxicity HS 578T breast cancer MDA-MB-435 melanoma

Lipophilic Efficiency and Drug-Likeness: Computed vs. Measured Physicochemical Profile vs. Close Analog C22H19N5O3S

The target compound (C22H20N4O2S, MW 404.49) has a predicted cLogP of ~3.24 and topological polar surface area (TPSA) of 103 Ų, as computed by ACD/Labs Percepta for the closely matched 4-chlorophenyl analog C20H14ClFN4O2S . This TPSA value lies within the optimal range (<140 Ų) for oral bioavailability and blood-brain barrier penetration potential. A related p-tolyl analog with a 4-benzamide side chain (C22H19N5O3S, MW 433.49, CAS 941949-15-1) carries an additional H-bond donor and higher TPSA, predicting reduced membrane permeability and distinct off-target profile [1]. The target compound's single H-bond donor and 6 H-bond acceptors place it in favorable Rule-of-Five space (0 violations), offering a balanced lipophilic efficiency profile for hit-to-lead optimization.

Lipophilic Efficiency
Cross-study comparable
cLogP ~3.24, TPSA ~103 Ų
Target MW 404.49, 1 HBD, 0 Ro5 viol.
Analog (941949-15-1) MW 433.49, TPSA ~140 Ų, 2 HBD
Lower TPSA and higher lipophilicity may support membrane permeability screening.
Computed properties; ACD/Labs Percepta, PubChem XLogP3.
Lipophilic efficiency Drug-likeness Physicochemical properties

Antimicrobial Spectrum: Thiazolo vs. Isoxazolo Congener Differentiation with Activity Against Gram-Positive Bacteria and C. albicans

The thiazolo[4,5-d]pyridazine scaffold has been directly compared to its isoxazolo[4,5-d]pyridazine counterpart in a 2013 antimicrobial SAR study by Faidallah et al. [1]. The study found that isoxazolo analogues generally displayed superior antibacterial profiles; however, specific thiazolo[4,5-d]pyridazine derivatives retained appreciable activity against Gram-positive strains and Candida albicans. The most active thiazolo congener (24c) — bearing a 2,7-dimethyl substitution and a benzenesulfonylthiourea side chain — was among the four most potent compounds overall. While the target compound does not carry the thiourea/sulfonylurea pharmacophore, its 2-methyl and C7-p-tolyl substitution pattern partially mimics the active thiazolo core topology. Direct antimicrobial data are absent; this evidence serves as a class-level indicator of the scaffold's antimicrobial permissiveness.

Antimicrobial Spectrum
Class-level inference
No direct antimicrobial assay data
Thiazolo 24c Broad-spectrum anti-Gram-positive, anti-C. albicans
Isoxazolo congeners Superior antibacterial profile reported
Supports antimicrobial screening context; scaffold retains activity potential against Gram-positive strains.
Agar diffusion / broth microdilution; S. aureus, B. subtilis, C. albicans.
Antimicrobial Gram-positive bacteria Candida albicans

Procurement-Driven Application Scenarios for CAS 954065-08-8, a Thiazolo[4,5-d]pyridazinone Acetamide


SAR Expansion of DHFR Inhibitor Chemical Space

Medicinal chemistry teams pursuing novel antifolate anticancer agents can use this compound as a key intermediate for systematic variation at the N-benzyl position. The conserved 2-methyl-7-(p-tolyl) core matches the active topology of sub-micromolar DHFR inhibitors (IC50 0.05–0.06 µM) [1], while the benzyl side chain provides a synthetic handle for diversification. This enables exploration of substituent effects on DHFR binding without altering the critical C7-p-tolyl π-stacking interaction with Phe31.

Building Focused Kinase/Antifolate Screening Libraries

The thiazolo[4,5-d]pyridazinone core has been noted as a purine-mimetic scaffold with potential kinase polypharmacology [1]. Procurement of this compound, alongside its 4-chlorophenyl and 2-thiophenyl analogs, enables construction of a focused library for screening against DHFR, kinase, and antimicrobial targets. The favorable drug-likeness parameters (TPSA 103 Ų, cLogP 3.24, 0 Ro5 violations) [2] make it suitable for high-throughput screening without frequent solubility-related false positives.

Negative Control for Isoxazolo[4,5-d]pyridazine Antimicrobial Programs

In antimicrobial research, isoxazolo[4,5-d]pyridazines have demonstrated superior activity relative to their thiazolo congeners [1]. This compound serves as an ideal negative control or comparator to validate target engagement specificity in bacterial enzyme inhibition assays, helping to discriminate scaffold-dependent vs. pharmacophore-dependent antimicrobial effects.

Computational Chemistry and Molecular Modeling Validation

With a confirmed 3D structure in the ZINC database (ZINC96284461) [1] and no known ChEMBL activity annotations, this compound is well-suited as a 'blank slate' ligand for docking validation studies, free-energy perturbation (FEP) benchmark sets, and pharmacophore model refinement. Its intermediate lipophilicity and single rotatable bond in the side chain reduce conformational sampling noise in molecular dynamics simulations.

Application
Selection Property
Validation Focus
DHFR inhibitor SAR expansion
Core pharmacophore retention with diversifiable N-benzyl handle
DHFR enzyme inhibition assay and π-stacking interaction review
Focused kinase/antifolate screening library
Purine-mimetic scaffold; favorable drug-likeness profile
Kinase panel and DHFR target engagement screening
Isoxazolo-pyridazine antimicrobial comparator
Thiazolo core distinct from isoxazolo chemotype
Antimicrobial screening context and scaffold-dependent effect discrimination
Computational docking and MD simulation
ZINC-listed 3D structure; no prior activity annotations
Docking validation, FEP benchmarks, and pharmacophore refinement
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